molecular formula C23H23FN2O3 B2979373 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one CAS No. 898418-13-8

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one

Cat. No. B2979373
CAS RN: 898418-13-8
M. Wt: 394.446
InChI Key: QIQPVUIOBBOVND-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde . Another study reported the synthesis of benzimidazole derivatives conventionally .


Molecular Structure Analysis

The molecular structure of this compound and its analogues have been studied extensively. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involving this compound and its analogues have been studied. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its analogues have been studied. For instance, the yield and melting point of similar compounds have been reported .

Scientific Research Applications

Synthesis and Structural Analysis

Cinnamide derivatives, including compounds related to the queried chemical structure, have been synthesized and characterized, demonstrating significant anti-ischemic activity. Specifically, these compounds displayed effective activities against neurotoxicity induced by glutamine in PC12 cells and showed a protective effect on cerebral infarction in vivo experiments (Zhong et al., 2018). Another study focused on the Fe-catalyzed synthesis of flunarizine, a drug with vasodilating effects, which is structurally related to the chemical (Shakhmaev et al., 2016).

Neurotransmitter Receptors and Imaging

Research into analogs of WAY100635 has produced compounds showing promise as PET radioligands for quantifying 5-HT1A receptors in neuropsychiatric disorders, highlighting the potential of fluorophenyl piperazine derivatives in brain imaging studies (García et al., 2014).

Antimicrobial Activities

A study on 1,2,4-triazole derivatives, including those with a structure akin to the queried chemical, has indicated good to moderate antimicrobial activities against various microorganisms, showcasing the potential for pharmaceutical applications in combating infections (Bektaş et al., 2007).

Antipsychotic Potential

2-Phenylpyrroles, as conformationally restricted benzamide analogues, have been synthesized and evaluated, suggesting that such compounds retain dopamine antagonistic activity, potentially offering a new class of antipsychotics (van Wijngaarden et al., 1987).

Alzheimer's Disease Research

The use of fluorophenyl piperazine derivatives as molecular imaging probes has been explored in Alzheimer's disease patients, providing insights into serotonin 1A receptor densities and their correlation with disease progression (Kepe et al., 2006).

Cocaine Abuse Therapeutic Agents

GBR-12909, a dopamine uptake inhibitor, has been synthesized in large quantities, illustrating the role of similar compounds in developing treatments for cocaine abuse (Ironside et al., 2002).

Safety and Hazards

The safety and hazards of this compound and its analogues have been studied. For instance, some compounds were found to be non-toxic to healthy hepatocytes at a 10-µM concentration .

properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c24-20-8-4-5-9-21(20)26-12-10-25(11-13-26)15-19-14-22(27)23(17-28-19)29-16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQPVUIOBBOVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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